molecular formula C15H17N3O5S2 B2411981 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate CAS No. 325987-83-5

ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate

Cat. No.: B2411981
CAS No.: 325987-83-5
M. Wt: 383.44
InChI Key: DAVMUXUIXAYWHO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamido group, and a dimethylsulfamoyl group

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-4-23-14(20)12-9-24-15(16-12)17-13(19)10-5-7-11(8-6-10)25(21,22)18(2)3/h5-9H,4H2,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVMUXUIXAYWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate and thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other thiazole derivatives and enhances its potential as a versatile compound in various applications.

Biological Activity

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of the Benzamido Group : This is done via an amide coupling reaction between a carboxylic acid derivative and an amine.
  • Addition of the Sulfamoyl Group : Introduced through nucleophilic substitution involving a sulfonyl chloride and an amine.
  • Final Esterification : This step involves esterification to form the ethyl ester group.

The compound's mechanism of action is attributed to its structural components:

  • The thiazole ring and benzamido group facilitate interactions with molecular targets such as enzymes or receptors through hydrogen bonds and π-π interactions.
  • The sulfamoyl group enhances binding stability via electrostatic interactions, potentially inhibiting enzyme activity.

3. Biological Activity

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Below are detailed findings from various studies:

3.1 Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) studies indicate that compounds bearing specific substituents show enhanced activity against various bacterial and fungal strains. For instance, derivatives with nitro and amino groups exhibited promising activity against Bacillus subtilis and Aspergillus niger with MIC values ranging from 6.25 to 12.5 µg/mL .
CompoundTarget OrganismMIC (µg/mL)
4eBacillus subtilis6.25
4fAspergillus niger12.5
4kEscherichia coli6.25
4lStaphylococcus aureus12.5

3.2 Anticancer Properties

The compound has also been explored for its anticancer potential:

  • Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth.

4. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study published in the Chemistry & Biology Interface highlighted the synthesis and antimicrobial evaluation of various derivatives, emphasizing their potential as oral agents due to favorable drug-likeness scores .
  • Another research article focused on the broader spectrum of thiazole derivatives, showing their effectiveness against multiple strains of bacteria and fungi, reinforcing the importance of structural modifications in enhancing biological activity .

5. Conclusion

This compound is a promising compound with significant antimicrobial and anticancer properties. Its unique structure allows for various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Future investigations should focus on optimizing its synthesis for higher yields and exploring its full pharmacological potential across different biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate, and what key reaction conditions are required?

  • Methodology : Synthesis typically involves multi-step processes:

  • Amide Coupling : React thiazole-4-carboxylate precursors (e.g., ethyl 2-amino-thiazole-4-carboxylate) with activated acylating agents (e.g., 3,4,5-trimethoxybenzoyl chloride) using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Heterocycle Functionalization : Introduce sulfamoyl groups via nucleophilic substitution or condensation under reflux with catalysts (e.g., CuI, L-proline) in ethanol-water mixtures .
  • Purification : Employ column chromatography and recrystallization for isolation, followed by HPLC (>98% purity validation) .
    • Critical Parameters : pH control (6.5–7.5), temperature (70–80°C), and inert atmosphere (N₂) to prevent side reactions .

Q. What analytical techniques are essential for characterizing this compound, and how are data interpreted?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 7.78 ppm for thiazole protons) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 453.2 [M+H]⁺) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile-water gradients .
    • Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. What preliminary biological screening models are used to evaluate its therapeutic potential?

  • Assays :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Controls : Include reference drugs (e.g., cisplatin, ampicillin) and vehicle-only groups to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?

  • Strategies :

  • Solvent Optimization : Replace ethanol with DMSO to improve solubility of hydrophobic intermediates .
  • Catalyst Screening : Test alternatives to CuI (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce side products .
  • DoE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, pH, and reagent stoichiometry .
    • Case Study : A 34.5% yield improvement was achieved for a related thiazolidine derivative by adjusting pH to 7.0 and using EDCI/HOBt .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what SAR trends emerge?

  • SAR Insights :

  • Electron-Withdrawing Groups : Nitro or cyano substituents on the benzamido moiety enhance anticancer activity by increasing electrophilicity .
  • Heterocycle Substitutions : Replacing dimethylsulfamoyl with trifluoromethyl groups improves metabolic stability in murine models .
    • Experimental Approach : Synthesize analogs (e.g., tert-butyl carbamate derivatives) and compare bioactivity via dose-response assays .

Q. How can contradictory biological activity data between studies be resolved?

  • Troubleshooting Steps :

  • Assay Standardization : Validate cell line authenticity (e.g., STR profiling) and use uniform incubation times (e.g., 48 hrs) .
  • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers .

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